3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid
Overview
Description
3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as IBTS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases. In
Mechanism of Action
The mechanism of action of 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and physiological effects:
3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the development of inflammation and pain. Additionally, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.
Advantages and Limitations for Lab Experiments
3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has some limitations, such as its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid research. One potential direction is to further investigate its anti-inflammatory and analgesic effects and its potential use in the treatment of pain-related diseases, such as arthritis. Another potential direction is to investigate its antitumor effects and its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential use in other diseases, such as infectious diseases.
Scientific Research Applications
3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related diseases. Additionally, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases.
properties
IUPAC Name |
3-(2-methylpropylsulfamoyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-6(2)5-10-16(13,14)7-3-4-15-8(7)9(11)12/h3-4,6,10H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPHXSCILPQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(SC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropyl)sulfamoyl]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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